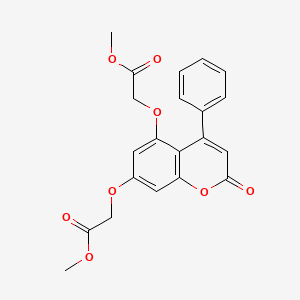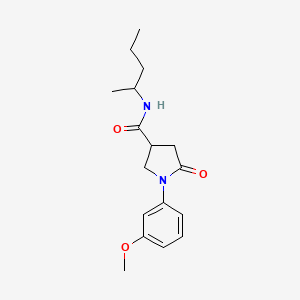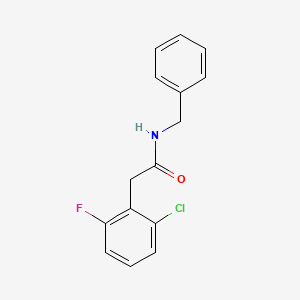![molecular formula C17H13FN2O2S B11167753 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11167753.png)
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(2-fluorophenyl)ethanone with thiourea under reflux conditions in ethanol. This reaction forms 2-(2-fluorophenyl)-1,3-thiazol-4-ylamine.
Acylation Reaction: The 2-(2-fluorophenyl)-1,3-thiazol-4-ylamine is then acylated with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This step yields the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: Employing techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand the mechanism of action of thiazole derivatives and their interaction with biological targets.
Drug Development: Explored as a lead compound for the development of new therapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone .
- **5-(5-Methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione .
- **Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate .
Uniqueness
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of both fluorophenyl and hydroxyphenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H13FN2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C17H13FN2O2S/c18-15-4-2-1-3-14(15)17-20-12(10-23-17)9-16(22)19-11-5-7-13(21)8-6-11/h1-8,10,21H,9H2,(H,19,22) |
InChI Key |
JQSOOGZUTSHIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzylcarbamoyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11167683.png)

![2-(benzenesulfonyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11167689.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11167696.png)
![3-(butanoylamino)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11167697.png)

![2-(2-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11167721.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11167728.png)
![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11167735.png)
![2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11167736.png)

![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167764.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11167765.png)
